Bicyclo[2.1.0]pent-2-ene
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Overview
Description
Bicyclo[2.1.0]pent-2-ene is an organic compound with the molecular formula C₅H₆. It is a bicyclic hydrocarbon featuring a cyclopropane ring fused to a cyclobutene ring. This compound is known for its strained ring system, which imparts unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.1.0]pent-2-ene can be synthesized through various methods. One common approach involves the thermal isomerization of cyclopentadiene. This reaction is typically carried out in the gas phase at elevated temperatures ranging from 26.0°C to 108.4°C and at pressures from approximately 0.2 to 760 torr . The rate constants for this reaction fit the Arrhenius equation, indicating a well-defined activation energy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting often involves the use of cyclopentadiene as a precursor. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.0]pent-2-ene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: Substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine, bromotrichloromethane, t-butyl hypochlorite, di-t-butyl peroxide, and N-bromosuccinimide. These reagents facilitate radical reactions, leading to the formation of various substituted products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, radical reactions with bromine can yield brominated derivatives, while oxidation reactions can produce oxygenated compounds .
Scientific Research Applications
Bicyclo[2.1.0]pent-2-ene has several scientific research applications, including:
Chemistry: The compound is used as a model system to study strained ring systems and their reactivity.
Biology: Research on this compound contributes to understanding the behavior of strained ring systems in biological environments.
Medicine: While direct medical applications are limited, the compound’s derivatives may have potential therapeutic uses.
Mechanism of Action
The mechanism of action of bicyclo[2.1.0]pent-2-ene involves its unique strained ring system, which makes it highly reactive. The compound can undergo various reactions, including isomerization and cycloaddition, due to the high ring strain. These reactions often proceed through radical intermediates or concerted mechanisms, depending on the specific conditions .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A precursor to bicyclo[2.1.0]pent-2-ene, cyclopentadiene is a five-membered ring compound with similar reactivity.
Bicyclo[1.1.0]butane: Another strained bicyclic compound, bicyclo[1.1.0]butane features a cyclopropane ring fused to a cyclobutane ring.
Bicyclo[3.1.0]hex-2-ene: This compound has a six-membered ring fused to a cyclopropane ring, exhibiting similar reactivity due to ring strain.
Uniqueness
This compound is unique due to its specific ring system, which imparts distinct reactivity and chemical properties. The compound’s ability to undergo various reactions, including isomerization and cycloaddition, makes it a valuable model system for studying strained ring systems .
Properties
CAS No. |
5164-35-2 |
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Molecular Formula |
C5H6 |
Molecular Weight |
66.10 g/mol |
IUPAC Name |
bicyclo[2.1.0]pent-2-ene |
InChI |
InChI=1S/C5H6/c1-2-5-3-4(1)5/h1-2,4-5H,3H2 |
InChI Key |
CGKPQMCLTLUAOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C=C2 |
Origin of Product |
United States |
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